molecular formula C16H14FN3O3S B2457937 N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851980-02-4

N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No.: B2457937
CAS No.: 851980-02-4
M. Wt: 347.36
InChI Key: FETFXWXHANVSEL-UHFFFAOYSA-N
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Description

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-22-10-4-5-11(13(8-10)23-2)15(21)19-20-16-18-12-6-3-9(17)7-14(12)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFXWXHANVSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 2,4-dimethoxybenzohydrazide. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol . The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with biological targets such as enzymes or receptors. The compound’s fluorine atom and benzothiazole ring play crucial roles in its binding affinity and biological activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can inhibit the growth of microbial cells by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both fluorine and methoxy groups enhances its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development .

Biological Activity

N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The benzothiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole with 2,4-dimethoxybenzohydrazine under controlled conditions. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.5Inhibition of AKT/ERK pathways
B7A5492.0Induction of apoptosis
B7H12991.8Anti-inflammatory effects

The compound B7, a derivative closely related to this compound, has shown potent inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cell lines. It operates by inducing apoptosis and inhibiting critical signaling pathways involved in cancer cell survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. Research indicates that this compound can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.

Table 2: Anti-inflammatory Effects

CompoundCytokineConcentration (μM)Effect
B7IL-61Decreased by 50%
B7TNF-α1Decreased by 40%

These findings suggest that the compound may serve as a dual-action agent targeting both tumor growth and inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Proliferation : The compound inhibits cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : It promotes programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
  • Cytokine Modulation : The compound modulates inflammatory responses by downregulating key cytokines involved in inflammation.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on A431 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory markers.

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